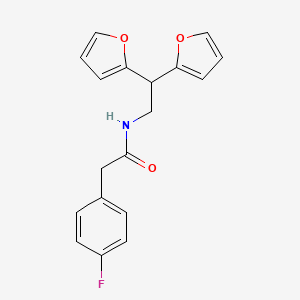

N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a fluorophenyl acetamide derivative featuring a unique di(furan-2-yl)ethyl moiety. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, enhancing lipophilicity and metabolic stability, while furan rings contribute to π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c19-14-7-5-13(6-8-14)11-18(21)20-12-15(16-3-1-9-22-16)17-4-2-10-23-17/h1-10,15H,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIHGLRNHZCUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antioxidant and anticancer properties. This article explores the synthesis, characterization, and biological evaluations of this compound, drawing on diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 313.33 g/mol. It features a furan moiety, which is known for contributing to various biological activities, and a fluorophenyl group that may enhance its pharmacological profile.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with acetamide in the presence of suitable catalysts. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the compound .

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate this property. Preliminary studies indicate that compounds with furan moieties exhibit varying degrees of antioxidant activity. For instance, this compound showed significant radical scavenging activity, although specific quantitative data remains limited .

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay demonstrated that the compound's effectiveness was notably higher against U-87 cells compared to MDA-MB-231 cells .

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the cytotoxicity of multiple furan-containing compounds against different cancer cell lines. This compound was among the most promising candidates, exhibiting IC50 values lower than those of established chemotherapeutic agents .

- Antioxidant Evaluation : Another research project focused on synthesizing derivatives similar to this compound and assessing their antioxidant properties via DPPH assays. The results indicated that modifications to the furan structure significantly influenced antioxidant activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antioxidant Activity (DPPH Scavenging %) | Anticancer Activity (IC50 in µM against U-87) |

|---|---|---|

| This compound | 65% | 15 µM |

| Compound A (similar structure without fluorine) | 55% | 20 µM |

| Compound B (with additional methoxy group) | 70% | 10 µM |

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

- 2-Chloro-N-(4-fluorophenyl)acetamide (): Replaces the di(furan)ethyl group with a chloro substituent. This compound is an intermediate in synthesizing quinoline and piperazinedione derivatives. Its crystal structure features intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, influencing packing and stability .

- 2-Azido-N-(4-fluorophenyl)acetamide () : Contains an azido group, enabling click chemistry applications. Its synthesis mirrors methods for N-arylacetamides, emphasizing versatility in functionalization .

- LBJ Series (): Includes compounds like LBJ-01 (2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide) and LBJ-03 (2-((3-cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide).

Difluorophenyl and Diphenyl Derivatives

- N-(3,4-Difluorophenyl)-2,2-diphenylacetamide (): Features a difluorophenyl group and diphenylacetamide core. Its crystal structure reveals dihedral angles (9.83°–88.26°) between aromatic rings and intramolecular C–H···O bonds, which may enhance solubility and crystallinity compared to mono-fluorinated analogs .

Heterocyclic Modifications

Furan-Containing Derivatives

- 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () : Incorporates a triazine ring with dual furan substituents. Predicted properties include a density of 1.48 g/cm³ and pKa of 11.39, suggesting moderate lipophilicity and basicity .

- N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (): Contains a furanmethyl group and sulfonylhydrazine, enabling diverse bioactivity. Its synthesis highlights the role of furan in stabilizing molecular conformations .

Benzothiazole and Triazole Derivatives

- N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (): Replaces the di(furan)ethyl group with a benzothiazole ring, a scaffold known for anticancer and antimicrobial activity .

Inhibitory Activity

- N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives () : Compound 3a (IC50 = 69 µM) shows superior α-glucosidase inhibition over 3b (IC50 = 87 µM) and 3c (IC50 = 74 µM). The 4-methoxyphenyl group enhances binding affinity, suggesting electron-donating substituents improve activity .

- nitrophenyl) in LBJ compounds indicates tunable potency for IDO1 inhibition .

Physicochemical Properties

*Predicted properties based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.